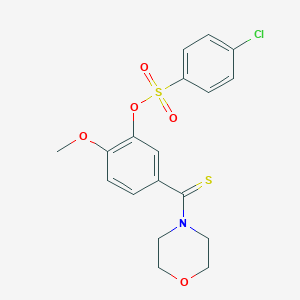![molecular formula C21H20N2O5S B306425 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306425.png)
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research and therapy.
Mecanismo De Acción
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 acts as a competitive inhibitor of Rho GTPases by binding to their nucleotide-binding site. This prevents the exchange of GDP for GTP, which is necessary for the activation of Rho GTPases. As a result, the downstream signaling pathways that are activated by Rho GTPases are inhibited, leading to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects
This compound 1864 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the migration and invasion of cancer cells, induces apoptosis, and decreases the expression of genes involved in tumor growth and metastasis. In vivo studies have shown that it suppresses tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 in lab experiments is its specificity for Rho GTPases, which allows for the selective inhibition of their activity. However, a limitation is that it may not be effective in all types of cancer or in all stages of cancer progression. Additionally, its efficacy may be influenced by factors such as the dosage and administration route.
Direcciones Futuras
For the use of 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 in cancer research and therapy include the development of new formulations and administration routes, the identification of biomarkers that can predict its efficacy, and the investigation of its potential use in combination with other cancer therapies. Additionally, further studies are needed to better understand its mechanism of action and to identify potential side effects and toxicity.
Métodos De Síntesis
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 can be synthesized through a multi-step process involving the reaction of 4-methylbenzylamine with 2-bromo-N-(4-methylphenyl)acetamide, followed by the reaction of the resulting intermediate with ethyl 3-ethoxy-4-hydroxybenzoate and 2-thioxo-1,3-thiazolidin-4-one. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 has been studied extensively for its potential use in cancer research and therapy. It has been shown to inhibit the activity of Rho GTPases, which are involved in various cellular processes such as cell migration, proliferation, and survival. Inhibition of Rho GTPases has been linked to the suppression of tumor growth and metastasis.
Propiedades
Fórmula molecular |
C21H20N2O5S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20N2O5S/c1-3-28-17-10-14(6-9-16(17)24)11-18-20(26)23(21(27)29-18)12-19(25)22-15-7-4-13(2)5-8-15/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b18-11- |
Clave InChI |
AVGBQADAPYDLDV-WQRHYEAKSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)






![N-[4-(4-toluidinosulfonyl)phenyl]benzamide](/img/structure/B306380.png)

![2-{(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306385.png)
![ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B306387.png)
